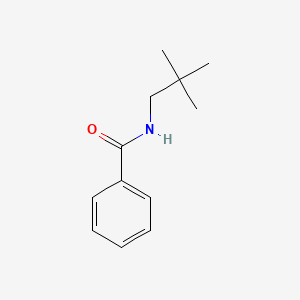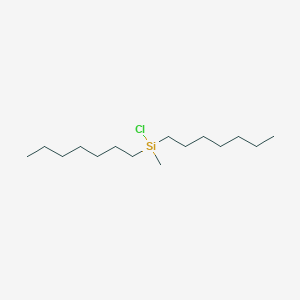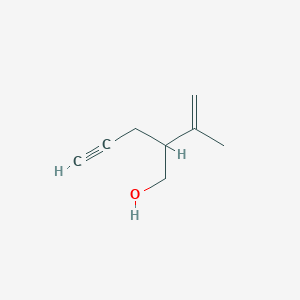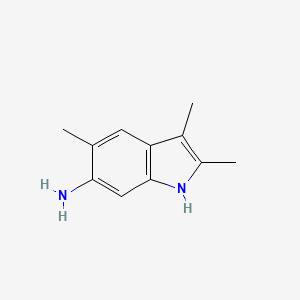
2,3,5-Trimethyl-1H-indol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trimethyl-1H-indol-6-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with the molecular formula C11H13N, is characterized by the presence of three methyl groups at positions 2, 3, and 5, and an amine group at position 6 on the indole ring .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethyl-1H-indol-6-amine can be achieved through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by selective methylation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures .
化学反応の分析
Types of Reactions: 2,3,5-Trimethyl-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated indole derivatives.
Substitution: Halogenated indole compounds.
科学的研究の応用
2,3,5-Trimethyl-1H-indol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3,5-Trimethyl-1H-indol-6-amine involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors and enzymes, modulating their activity. This compound can act as an agonist or antagonist, depending on the target, and can influence cellular processes such as signal transduction, gene expression, and metabolic pathways .
類似化合物との比較
1H-Indole: The parent compound, lacking the methyl and amine groups.
2,3,5-Trimethyl-1H-indole: Similar structure but without the amine group.
2,3,5-Trimethyl-1H-indol-6-amine hydrochloride: The hydrochloride salt form of the compound.
Uniqueness: this compound is unique due to the specific positioning of its methyl and amine groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
53918-91-5 |
|---|---|
分子式 |
C11H14N2 |
分子量 |
174.24 g/mol |
IUPAC名 |
2,3,5-trimethyl-1H-indol-6-amine |
InChI |
InChI=1S/C11H14N2/c1-6-4-9-7(2)8(3)13-11(9)5-10(6)12/h4-5,13H,12H2,1-3H3 |
InChIキー |
HMOWERPAXOQSFI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1N)NC(=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


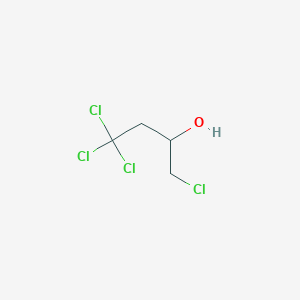
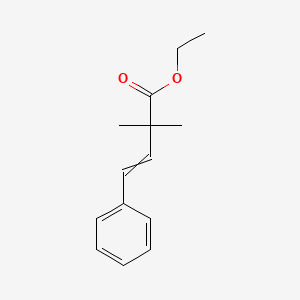


![Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane](/img/structure/B14631467.png)
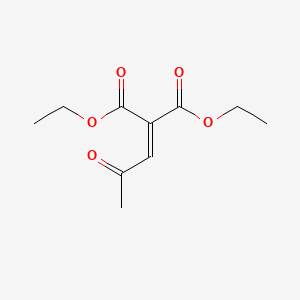

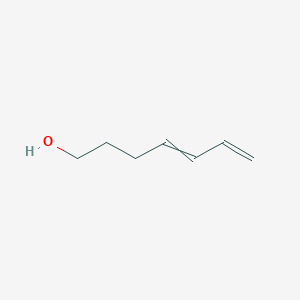
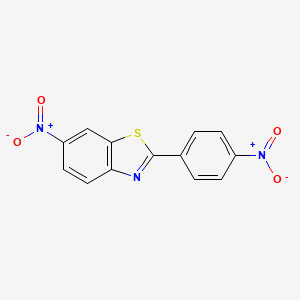
![[1,1'-Biphenyl]-4-yl (heptyloxy)acetate](/img/structure/B14631492.png)
